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(E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
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Overview
Description
(E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a fluorine-substituted aniline group and a methoxy-substituted phenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one typically involves the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the enone structure. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction of the enone can lead to the formation of alcohols or alkanes.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation with palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aniline or phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of fluorine and methoxy groups can influence its biological activity, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
- (E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one
- (E)-3-(4-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Uniqueness
(E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, or methyl analogs. Fluorine can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule in various research applications.
Properties
IUPAC Name |
(E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12(19-15-7-5-14(18)6-8-15)11-17(20)13-3-9-16(21-2)10-4-13/h3-11,19H,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHVDHNTNSELCE-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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